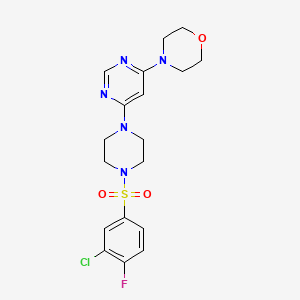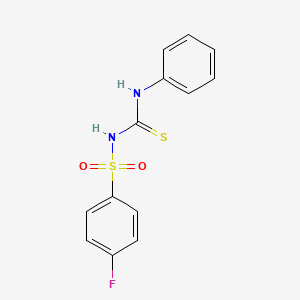![molecular formula C25H30FN5O3S B2597086 1-(1,1-二氧化四氢噻吩-3-基)-6-(4-氟苯基)-N,3-二甲基-N-(1-甲基哌啶-4-基)-1H-吡唑并[3,4-b]吡啶-4-甲酰胺 CAS No. 1021214-92-5](/img/structure/B2597086.png)
1-(1,1-二氧化四氢噻吩-3-基)-6-(4-氟苯基)-N,3-二甲基-N-(1-甲基哌啶-4-基)-1H-吡唑并[3,4-b]吡啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These are known as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This has led to the identification of a potent and selective GIRK1/2 activator .科学研究应用
基于现有信息,以下是关于化合物 1-(1,1-二氧化四氢噻吩-3-基)-6-(4-氟苯基)-N,3-二甲基-N-(1-甲基哌啶-4-基)-1H-吡唑并[3,4-b]吡啶-4-甲酰胺 的科学研究应用的全面分析:
GIRK 通道激活
该化合物已被表征为GIRK1/2 钾离子通道激活剂 。G 蛋白门控内向整流钾(GIRK)通道在调节神经元和心肌细胞的电活动中起着至关重要的作用。这些通道的激活剂可能是治疗癫痫、慢性疼痛和心律失常等疾病的潜在药物。
代谢稳定性改善
该化合物显示出比典型的基于脲的化合物具有更高的代谢稳定性 。这一特性在药物开发中意义重大,因为它表明该化合物在体内的作用时间可能更长,这可能导致给药频率降低,并可能提高患者依从性。
用于成像和 LED 的光学特性
虽然不是完全相同的化合物,但一个结构相似的分子因其光学特性而被研究,这些特性与双光子荧光成像和发光二极管 (LED) 等应用相关 。由此推断,所讨论的化合物也可能具有独特的可以用于类似应用的光学特性。
化学探针
作为化学探针主题集的一部分,该化合物作为 GIRK 通道激活剂的活性表明它有可能用作化学探针 。化学探针是生物学研究中用于研究蛋白质、途径和细胞过程功能的强大工具。
药代动力学研究
该化合物改善的代谢稳定性表明它可用于药代动力学研究,以了解药物在体内的吸收、分布、代谢和排泄方式 。这项研究可以为设计具有最佳药代动力学特征的新药提供信息。
神经科学研究
鉴于其作为 GIRK 通道激活剂的作用,该化合物可用于神经科学研究,以研究这些通道在神经元活动中的作用以及它们的调节如何影响神经功能和疾病 。
心脏病学研究
同样,该化合物对 GIRK 通道的影响可能使其成为心脏病学研究中宝贵的工具。 GIRK 通道参与心率调节,调节这些通道可能会导致对心脏病治疗的新见解 。
作用机制
Target of Action
The primary target of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide affects several biochemical pathways. These include the regulation of neuronal excitability and neurotransmitter release, both of which are critical for normal brain function .
Pharmacokinetics
It has been reported that compounds in this series display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide results in hyperpolarization of the cell. This decreases the likelihood of action potential firing, thereby reducing neuronal excitability . This can have various effects at the molecular and cellular level, depending on the specific type of neuron and its role in the nervous system .
生化分析
Biochemical Properties
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide plays a crucial role in biochemical reactions, particularly as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . This compound interacts with various enzymes, proteins, and other biomolecules, enhancing the activity of GIRK1/2 channels. The nature of these interactions involves binding to specific sites on the GIRK channels, leading to their activation and subsequent physiological effects.
Cellular Effects
The effects of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance potassium ion flux through GIRK channels, thereby affecting the electrical properties of cells and altering their physiological responses.
Molecular Mechanism
At the molecular level, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects through specific binding interactions with GIRK channels . This binding leads to the activation of these channels, resulting in increased potassium ion conductance. Additionally, this compound may influence enzyme activity and gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed . Long-term studies have shown that it maintains its activity and continues to influence cellular function, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide vary with different dosages in animal models . At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects. At higher doses, toxic effects may be observed, indicating a threshold for safe and effective use.
Metabolic Pathways
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions may affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function.
Subcellular Localization
The subcellular localization of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it exerts its biochemical effects.
属性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN5O3S/c1-16-23-21(25(32)30(3)19-8-11-29(2)12-9-19)14-22(17-4-6-18(26)7-5-17)27-24(23)31(28-16)20-10-13-35(33,34)15-20/h4-7,14,19-20H,8-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGMHNJVDUBHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N(C)C4CCN(CC4)C)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

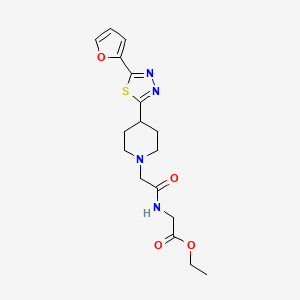
![5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)


![3,3,3-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide](/img/structure/B2597016.png)
![N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2597018.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2597019.png)
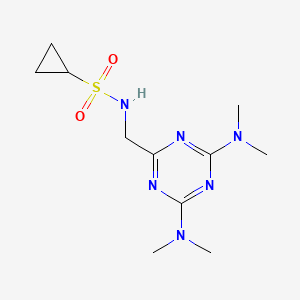
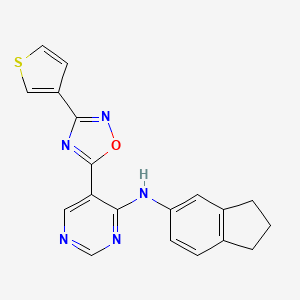
![2-(2-Chloro-6-fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2597023.png)
